molecular formula C19H27NO4 B12890753 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12890753
M. Wt: 333.4 g/mol
InChI Key: XGDTVWJDXPTNIA-CVEARBPZSA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and an isopropylphenyl group. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Isopropylphenyl Group: This step involves the alkylation of the pyrrolidine ring with an isopropylphenyl halide under basic conditions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isopropylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the stereochemical requirements of biological processes. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the isopropyl group.

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds and valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H27NO4/c1-12(2)13-7-6-8-14(9-13)15-10-20(11-16(15)17(21)22)18(23)24-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)/t15-,16+/m1/s1

InChI Key

XGDTVWJDXPTNIA-CVEARBPZSA-N

Isomeric SMILES

CC(C)C1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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